3-({4-[4-cyclopropyl-6-(difluoromethyl)-2-pyrimidinyl]-1-piperazinyl}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a novel compound studied for its potential application as a potentiator of defective ΔF508-cystic fibrosis transmembrane conductance regulator (CFTR) gating. [] CFTR is a protein that helps regulate the movement of salt and water across cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder that affects the lungs, digestive system, and other organs.
- **Pyrazole ring:** This five-membered ring contains two nitrogen atoms and serves as the core structure.- **Carboxylic acid group:** (-COOH) attached to the pyrazole ring, likely contributing to its polarity and potential for forming hydrogen bonds.- **Methyl group:** (-CH3) attached to the pyrazole ring, potentially influencing its lipophilicity and steric interactions.- **Piperazinyl ring:** A six-membered ring with two nitrogen atoms, linked to the pyrazole ring via a carbonyl group.- **Pyrimidinyl ring:** Another six-membered ring with two nitrogen atoms, substituted with a cyclopropyl group and a difluoromethyl group.
3-({4-[4-cyclopropyl-6-(difluoromethyl)-2-pyrimidinyl]-1-piperazinyl}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid acts as a potentiator of ΔF508-CFTR gating. [] While the precise molecular mechanism remains to be elucidated, potentiators are believed to bind to CFTR protein, stabilizing its open conformation and increasing chloride ion channel activity. [] This enhanced chloride transport can help hydrate the airway surface and improve mucus clearance in the lungs of individuals with cystic fibrosis.
The primary application explored for 3-({4-[4-cyclopropyl-6-(difluoromethyl)-2-pyrimidinyl]-1-piperazinyl}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is as a potential therapeutic agent for cystic fibrosis. [] It has shown promising results in preclinical studies by improving the function of the defective ΔF508-CFTR protein. [] Importantly, unlike the approved potentiator Ivacaftor, this compound does not interfere with the action of corrector drugs that enhance ΔF508-CFTR cellular processing, making it a potentially valuable component of combination therapies. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1